molecular formula C13H11ClINOS B7500071 N-[(5-chlorothiophen-2-yl)methyl]-2-iodo-N-methylbenzamide

N-[(5-chlorothiophen-2-yl)methyl]-2-iodo-N-methylbenzamide

Cat. No. B7500071
M. Wt: 391.66 g/mol
InChI Key: XZPPHUXDUUEJQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(5-chlorothiophen-2-yl)methyl]-2-iodo-N-methylbenzamide, commonly known as CTIMB, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. CTIMB is a novel benzamide derivative that has been synthesized using specific methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.

Mechanism of Action

The mechanism of action of CTIMB involves its binding to specific receptors in the body. CTIMB has been shown to bind to the sigma-2 receptor, which is involved in various cellular processes, including cell growth and apoptosis. CTIMB has also been shown to inhibit specific enzymes, including histone deacetylases, which are involved in gene expression and cell growth.
Biochemical and Physiological Effects:
CTIMB has been shown to have various biochemical and physiological effects on the body. In vitro studies have shown that CTIMB can induce apoptosis in cancer cells, inhibit cancer cell growth, and modulate neurotransmitter release in the brain. In vivo studies have shown that CTIMB can reduce tumor growth in animal models and improve cognitive function in animal models of neurological disorders.

Advantages and Limitations for Lab Experiments

The advantages of using CTIMB in lab experiments include its high potency and selectivity for specific receptors and enzymes. Additionally, CTIMB has a relatively low toxicity profile, making it a safe compound to use in animal studies. The limitations of using CTIMB in lab experiments include the need for specific conditions for its synthesis and purification, as well as the need for further studies to determine its safety and efficacy in humans.

Future Directions

There are several future directions for the study of CTIMB. One potential direction is the development of CTIMB as a potential drug candidate for the treatment of cancer and neurological disorders. Another direction is the study of CTIMB's effects on specific receptors and enzymes in the body, and its potential to modulate various cellular processes. Additionally, further studies are needed to determine the safety and efficacy of CTIMB in humans, and to optimize its synthesis and purification methods.

Synthesis Methods

The synthesis of CTIMB involves the reaction of 2-iodo-N-methylbenzamide with 5-chlorothiophene-2-carbaldehyde in the presence of a base. The reaction is carried out under specific conditions, and the resulting product is purified using various methods. The purity and yield of the final product are crucial for its use in scientific research.

Scientific Research Applications

CTIMB has been studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and cancer research. In medicinal chemistry, CTIMB has been investigated as a potential drug candidate for the treatment of various diseases, including cancer and neurological disorders. In neuroscience, CTIMB has been used to study the role of specific receptors in the brain, and its effects on neurotransmitter release. In cancer research, CTIMB has been studied for its potential to inhibit specific enzymes that are involved in cancer cell growth.

properties

IUPAC Name

N-[(5-chlorothiophen-2-yl)methyl]-2-iodo-N-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClINOS/c1-16(8-9-6-7-12(14)18-9)13(17)10-4-2-3-5-11(10)15/h2-7H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZPPHUXDUUEJQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=C(S1)Cl)C(=O)C2=CC=CC=C2I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClINOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(5-chlorothiophen-2-yl)methyl]-2-iodo-N-methylbenzamide

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